Ara-ttp
Description
Ara-ttp (arabinofuranosyl-thymine triphosphate) is a nucleotide analog derived from the phosphorylation of Ara-UMP (1-β-D-arabinofuranosyluracil monophosphate), a substrate of thymidylate synthase (TS) . TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. While its direct inhibitory activity on TS remains uncharacterized, its metabolic precursor, Ara-C (cytarabine), is a well-established chemotherapeutic agent that inhibits TS indirectly in intact cells .
Properties
CAS No. |
66097-68-5 |
|---|---|
Molecular Formula |
C10H17N2O15P3 |
Molecular Weight |
498.17 g/mol |
IUPAC Name |
[[(2R,3S,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7+,9-/m1/s1 |
InChI Key |
RZCIEJXAILMSQK-JAGXHNFQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonyms |
1 beta-D-arabinofuranosylthymine 5'-triphosphate ara TTP ara-TTP arabinosylthymine 5'-triphosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ara-ttp shares functional and structural similarities with other nucleotide analogs, particularly those targeting TS or DNA synthesis. Below is a comparative analysis based on biochemical properties, mechanisms, and therapeutic implications:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings
Structural Differences: this compound and Ara-C both contain arabinose sugar moieties but differ in base composition (thymine vs. cytosine). This structural variance influences their metabolic activation pathways and DNA incorporation specificity . dFdUMP, a fluorinated analog, lacks the arabinose group, enabling stronger TS binding via fluorine-induced stabilization .
Mechanistic Profiles :
- This compound’s role as a TS substrate distinguishes it from dFdUMP, a direct TS inhibitor. While dFdUMP achieves >90% TS inhibition in vitro, this compound’s efficacy is inferred from its metabolic relationship with Ara-UMP and TS .
- Ara-C indirectly affects TS by depleting dCTP pools, whereas this compound may directly interfere with thymidine-dependent DNA synthesis .
Clinical and Toxicological Considerations :
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